molecular formula C25H41N3O3 B12002918 N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide

Cat. No.: B12002918
M. Wt: 431.6 g/mol
InChI Key: IFKHLNJHVZADSP-XTCLZLMSSA-N
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Description

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide is an organic compound characterized by the presence of a nitrophenyl group and an octadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide typically involves the condensation reaction between 3-nitrobenzaldehyde and octadecanamide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the octadecanamide chain can interact with lipid membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-nitrophenyl)methylidene]amino acetate
  • N-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide
  • 3-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

Uniqueness

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physicochemical properties

Properties

Molecular Formula

C25H41N3O3

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C25H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)27-26-22-23-18-17-19-24(21-23)28(30)31/h17-19,21-22H,2-16,20H2,1H3,(H,27,29)/b26-22+

InChI Key

IFKHLNJHVZADSP-XTCLZLMSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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